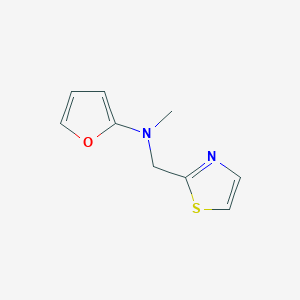
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine is a heterocyclic compound that contains both a thiazole and a furan ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both thiazole and furan rings in a single molecule can impart unique chemical and biological properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Furanones and thiazole oxides.
Reduction: Dihydrothiazoles and reduced furan derivatives.
Substitution: Halogenated thiazole and furan derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The furan ring can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. The compound’s ability to modulate multiple pathways makes it a versatile agent in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Furan Derivatives: Compounds such as furfural and furanones are known for their industrial and biological applications.
Uniqueness
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine is unique due to the combination of thiazole and furan rings in a single molecule. This dual-ring structure imparts a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C9H10N2OS |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
N-methyl-N-(1,3-thiazol-2-ylmethyl)furan-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-11(9-3-2-5-12-9)7-8-10-4-6-13-8/h2-6H,7H2,1H3 |
Clave InChI |
IPLBQEJKFQCKLJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=NC=CS1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)
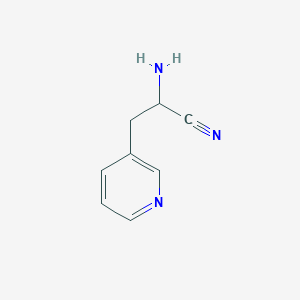
![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
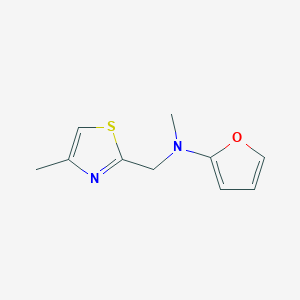


![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)


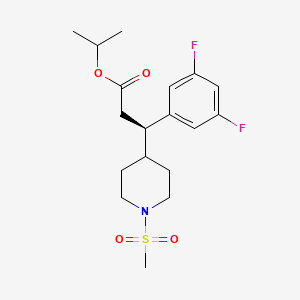
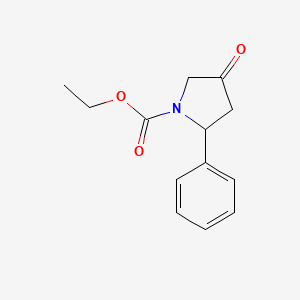
![1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride](/img/structure/B15053557.png)
![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
